- Promiscuity of a modular polyketide synthase towards natural and non-natural extender unitsOrganic & Biomolecular Chemistry, 2013, 11(27), 4449-4458,
Cas no 6049-57-6 (Coenzyme A, S-(hydrogen 2-ethylpropanedioate))

Coenzyme A, S-(hydrogen 2-ethylpropanedioate) 化学的及び物理的性質
名前と識別子
-
- 2-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]o
- Ethylmalonyl-CoA
- Ethylmalonyl coenzyme A
- Coenzyme A, S- ethylmalonate (6CI,7CI)
- Coenzyme A, S-(hydrogen ethylpropanedioate) (9CI)
- Coenzyme A, S-(hydrogen ethylmalonate) (8CI)
- Coenzyme A, S-(hydrogen 2-ethylpropanedioate)
- Ethylmalonyl coenzyme A
- S-(hydrogen2-ethylpropanedioate)coenzymeA
- PubChem CID: 16757550; (Acyl-CoA); [M+H]+;
- 6049-57-6
- SCHEMBL24456
- 2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid
- Ethylmalonyl Coenzyme A (sodium salt)
- DTXSID901346858
- Coenzyme A, S-(hydrogen ethylpropanedioate) (9CI)
- Coenzyme A, S-ethylmalonate (6CI,7CI)
- Ethylmalonyl-CoA
- 2-(((2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl)thio)carbonyl)butanoic acid
- Ethylmalonyl Coenzyme A (Ethylmalonyl-CoA)
- ethylmalonyl-coenzyme A
-
- インチ: 1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)
- InChIKey: VUGZQVCBBBEZQE-UHFFFAOYSA-N
- ほほえんだ: S(C(C([H])(C(=O)O[H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C(C([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])C1([H])C([H])(C([H])(C([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O
計算された属性
- せいみつぶんしりょう: 881.146904g/mol
- どういたいしつりょう: 881.146904g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 24
- 重原子数: 56
- 回転可能化学結合数: 23
- 複雑さ: 1550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -5
- トポロジー分子極性表面積: 426
- ぶんしりょう: 881.6g/mol
Coenzyme A, S-(hydrogen 2-ethylpropanedioate) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23102-5mg |
Ethylmalonyl Coenzyme A |
6049-57-6 | 98% | 5mg |
¥5624.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E912650-1mg |
Ethylmalonyl Coenzyme A (Ethylmalonyl-CoA) |
6049-57-6 | 98% | 1mg |
¥3,600.00 | 2022-01-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23102-10mg |
Ethylmalonyl Coenzyme A |
6049-57-6 | 98% | 10mg |
¥9281.00 | 2023-09-09 | |
A2B Chem LLC | AX66141-1mg |
S-(hydrogen2-ethylpropanedioate)coenzymeA |
6049-57-6 | 98% | 1mg |
$610.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23102-1mg |
Ethylmalonyl Coenzyme A |
6049-57-6 | 98% | 1mg |
¥1493.00 | 2023-09-09 | |
1PlusChem | 1P01EQCD-1mg |
S-(hydrogen2-ethylpropanedioate)coenzymeA |
6049-57-6 | 98% | 1mg |
$551.00 | 2024-04-22 | |
Aaron | AR01EQKP-1mg |
S-(hydrogen2-ethylpropanedioate)coenzymeA |
6049-57-6 | 98% | 1mg |
$525.00 | 2025-02-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23102-500ug |
Ethylmalonyl Coenzyme A |
6049-57-6 | 98% | 500ug |
¥895.00 | 2023-09-09 |
Coenzyme A, S-(hydrogen 2-ethylpropanedioate) 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
- Biosynthesis of the Allylmalonyla-CoA Extender Unit for the FK506 Polyketide Synthase Proceeds through a Dedicated Polyketide Synthase and Facilitates the Mutasynthesis of AnaloguesJournal of the American Chemical Society, 2011, 133(4), 976-985,
ごうせいかいろ 4
1.2R:HCl, S:H2O, pH 2
2.1R:DCC, S:DMF, 0°C; 2 h, 0°C; 3 h, 0°C
2.2S:H2O
2.3R:HCl, S:H2O, pH 2.5
3.1R:NaOH, R:NaHCO3, S:H2O, 6 h, 0°C, pH 8
3.2R:HCl, S:H2O, rt, pH 4
- Comparative Analysis of the Substrate Specificity of trans- versus cis-Acyltransferases of Assembly Line Polyketide SynthasesBiochemistry, 2014, 53(23), 3796-3806,
ごうせいかいろ 5
1.2R:MeOH, cooled
- Evaluating nonpolar surface area and liquid chromatography/mass spectrometry response: an application for site occupancy measurements for enzyme intermediates in polyketide biosynthesisRapid Communications in Mass Spectrometry, 2014, 28(23), 2511-2522,
ごうせいかいろ 6
- Enzymatic Extender Unit Generation for In Vitro Polyketide Synthase Reactions: Structural and Functional Showcasing of Streptomyces coelicolor MatBChemistry & Biology (Cambridge, 2011, 18(2), 165-176,
Coenzyme A, S-(hydrogen 2-ethylpropanedioate) Raw materials
- Sodium bicarbonate
- Carbonate, hydrogen(8CI,9CI)
- 1,3-diethyl 2-ethylpropanedioate
- Crotonoyl-CoA
- Coenzyme A
- Ethylmalonic acid
Coenzyme A, S-(hydrogen 2-ethylpropanedioate) Preparation Products
Coenzyme A, S-(hydrogen 2-ethylpropanedioate) 関連文献
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Alison M. Hill Nat. Prod. Rep. 2006 23 256
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Hai Yu,Shuo Chen,Hongji Li,Ruina Wang,Yuanying Jiang,Lan Yan,Peng Sun RSC Adv. 2022 12 15479
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Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90
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Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90
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Dung Hoang Anh Mai,Thu Thi Nguyen,Eun Yeol Lee Green Chem. 2021 23 7712
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Leonard Kaysser Nat. Prod. Rep. 2019 36 1654
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Christophe Corre,Gregory L. Challis Nat. Prod. Rep. 2009 26 977
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Ewa Maria Musiol,Tilmann Weber Med. Chem. Commun. 2012 3 871
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Xudong Qu,Nan Jiang,Fei Xu,Lei Shao,Gongli Tang,Barrie Wilkinson,Wen Liu Mol. BioSyst. 2011 7 852
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Silvia M. Glueck,Selcuc Gümüs,Walter M. F. Fabian,Kurt Faber Chem. Soc. Rev. 2010 39 313
Coenzyme A, S-(hydrogen 2-ethylpropanedioate)に関する追加情報
Coenzyme A, S-(hydrogen 2-ethylpropanedioate) and Its Significance in Modern Biochemical Research
Coenzyme A, S-(hydrogen 2-ethylpropanedioate), a compound with the CAS number 6049-57-6, represents a critical derivative in the realm of biochemistry and pharmacology. This compound is not merely a synthetic entity but a vital component in various metabolic pathways, particularly in the context of energy metabolism and biosynthesis. The intricate structure of Coenzyme A, S-(hydrogen 2-ethylpropanedioate) integrates the functionalities of coenzyme A with the unique properties of 2-ethylpropanedioate, making it a subject of extensive research and application.
The chemical composition of 6049-57-6 is characterized by its molecular formula and the specific arrangement of atoms that contribute to its biochemical activity. This compound serves as a substrate in numerous enzymatic reactions, facilitating the transfer of acyl groups across different metabolic pathways. Its role in the synthesis of fatty acids, amino acids, and other essential biomolecules underscores its importance in cellular function.
In recent years, the study of Coenzyme A, S-(hydrogen 2-ethylpropanedioate) has been furthered by advancements in biochemical techniques and computational modeling. Researchers have been able to elucidate its mechanism of action in greater detail, revealing how it interacts with various enzymes and participates in complex metabolic networks. These insights have not only enhanced our understanding of basic biological processes but also opened new avenues for therapeutic intervention.
The application of 6049-57-6 extends beyond academic research into practical applications in medicine and biotechnology. For instance, its incorporation into synthetic pathways has enabled the development of novel drugs that target specific metabolic disorders. By modulating the activity of enzymes that utilize this compound, researchers have been able to create treatments that address conditions such as metabolic syndrome and certain types of cancer.
One of the most compelling aspects of studying Coenzyme A, S-(hydrogen 2-ethylpropanedioate) is its potential in regenerative medicine. Recent studies have demonstrated that this compound can influence stem cell differentiation and tissue repair processes. By understanding how it interacts with cellular machinery, scientists are paving the way for innovative therapies that could revolutionize treatments for degenerative diseases.
The synthesis and purification of CAS number 6049-57-6 have also seen significant advancements. Modern synthetic methodologies allow for high-yield production under controlled conditions, ensuring purity and consistency for research applications. These improvements have made it possible for laboratories worldwide to explore its potential without logistical constraints.
The role of Coenzyme A derivatives, including S-(hydrogen 2-ethylpropanedioate), in addressing global health challenges cannot be overstated. As populations age and lifestyles change, the demand for effective treatments for metabolic diseases continues to rise. This compound offers a promising solution by leveraging its natural biochemical functions to enhance cellular health and resilience.
In conclusion, the study of CAS no 6049-57-6, or Coenzyme A, S-(hydrogen 2-ethylpropanedioate), represents a convergence of biochemical innovation and therapeutic potential. Its multifaceted roles in metabolism, disease treatment, and regenerative medicine highlight its significance as a research subject and a candidate for future medical applications. As our understanding deepens, so too will the possibilities for harnessing this compound's unique properties to improve human health.
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